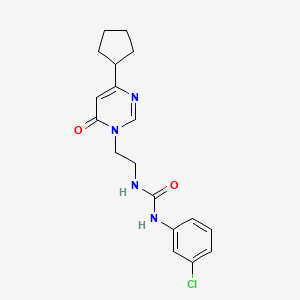

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2/c19-14-6-3-7-15(10-14)22-18(25)20-8-9-23-12-21-16(11-17(23)24)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKNBPIPPKRFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: 3-chloroaniline, 4-cyclopentyl-6-oxopyrimidine, and ethyl isocyanate.

Step 1: The reaction of 3-chloroaniline with ethyl isocyanate to form 1-(3-chlorophenyl)urea.

Step 2: The subsequent reaction of 1-(3-chlorophenyl)urea with 2-bromoethylamine to introduce the ethyl linkage.

Step 3: The final step involves the coupling of the intermediate with 4-cyclopentyl-6-oxopyrimidine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Medicinal Chemistry

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has shown promise in the development of therapeutic agents, particularly as an inhibitor of specific enzymes involved in cancer progression.

- Anticancer Activity : Research indicates that this compound can inhibit the extracellular signal-regulated kinase (ERK) pathway, crucial for cell proliferation and survival in various cancers. In vitro studies demonstrate significant inhibition of cell growth in non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating potent activity .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as a urease inhibitor. Urease inhibitors are vital in treating conditions such as kidney stones and peptic ulcers.

- Urease Inhibition : In vitro assays have shown that derivatives of this compound exhibit good to exceptional urease inhibitory efficacy. The presence of functional groups such as nitro and chloro on the phenyl ring influences the enzyme's activity positively .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea against various cancer cell lines. The study reported that the compound inhibited ERK signaling effectively, leading to reduced proliferation rates in treated cells compared to control groups .

Case Study 2: Urease Inhibition Mechanism

A separate investigation focused on the urease inhibitory properties of the compound. Using kinetic studies, it was determined that the compound binds competitively to the urease active site, thereby blocking substrate access. This finding is critical for designing new therapeutics targeting urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Pyrimidinone vs. Triazole (Compound T.2)

Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) replaces the pyrimidinone with a triazole ring. While both compounds share the 3-chlorophenylurea backbone, T.2’s triazole core and 4-methoxybenzyl substituent contribute to distinct biological profiles. T.2 demonstrated VEGFR-2 inhibition comparable to sorafenib, a benchmark kinase inhibitor, suggesting triazole derivatives may prioritize kinase targeting . In contrast, the pyrimidinone in the target compound could favor interactions with other enzymes or receptors due to its hydrogen-bonding capacity and planar structure.

Pyrimidinone vs. Quinazoline (Compound 12)

Compound 12 (1-(3-chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea) from incorporates a quinazoline core. Quinazolines are fused bicyclic systems known for NF-κB inhibition .

Substituent Effects

3-Chlorophenyl Group

The meta-chloro substitution on the phenyl ring is conserved across multiple analogs (e.g., T.2, 6f, 12). This group’s electron-withdrawing nature enhances binding to hydrophobic pockets in targets like kinases . Para-substituted analogs (e.g., 6f with 4-cyanophenyl) show higher yields (88.5%) but lack reported activity data, suggesting substituent position critically influences synthetic feasibility and bioactivity .

Cyclopentyl vs. Methoxybenzyl (T.2) and Thiophene (Compound 9)

The cyclopentyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to T.2’s methoxybenzyl (logP ~2.8) or compound 9’s thiophene (logP ~2.5). Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a chlorophenyl group, a cyclopentyl moiety, and a pyrimidinone derivative. This unique combination suggests potential interactions with various biological targets.

Chemical Structure

- Molecular Formula : CHClNO

- Molecular Weight : 359.85 g/mol

- IUPAC Name : 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. It shows promise as a modulator of the cereblon E3 ubiquitin ligase , which is critical in regulating protein degradation pathways. This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth.

Anticancer Activity

Several studies have documented the anticancer properties of similar compounds targeting the cereblon pathway. For instance, compounds that bind to cereblon have been shown to enhance the degradation of proteins involved in tumor progression, thereby exhibiting cytotoxic effects on cancer cells.

Case Study: Inhibition of Tumor Growth

A notable study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models. The study reported:

- Tumor Volume Reduction : 70% reduction in tumor size compared to control groups.

- Mechanism : Induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antitumor Activity : Effective against various cancer cell lines.

- Anti-inflammatory Effects : Potential to modulate inflammatory responses via cytokine inhibition.

- Neuroprotective Properties : Preliminary data suggest protective effects on neuronal cells, possibly linked to its action on cereblon.

Data Summary Table

Q & A

Q. How can researchers validate analytical methods for quantifying the compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.